![molecular formula C6H9NO5 B2926537 methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate CAS No. 2470437-46-6](/img/structure/B2926537.png)
methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate
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Overview
Description
Methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate is an organic compound with the molecular formula C6H9NO5 and a molecular weight of 175.14 g/mol . It is a derivative of propanoic acid and is characterized by the presence of both ester and amide functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate typically involves the reaction of methyl chloroformate with glycine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester or amide carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Hydrolysis: Carboxylic acid and amine.
Reduction: Alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and amide bonds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate involves its reactivity towards nucleophiles and electrophiles. The ester and amide groups can participate in various chemical reactions, leading to the formation of new bonds and the generation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Methyl 3-aminobenzoate: Similar in structure but lacks the amide group.
Methyl 3-amino-4-methoxybenzoate: Contains an additional methoxy group on the benzene ring.
Uniqueness: Methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate is unique due to the presence of both ester and amide functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds .
Biological Activity
Methyl 3-[(methoxycarbonyl)amino]-3-oxopropanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C8H13NO4. It features a methoxycarbonyl group attached to an amino acid-like structure, which contributes to its reactivity and biological interactions.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in several studies. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in models of chronic inflammation, where it may reduce symptoms associated with conditions like rheumatoid arthritis.
Case Study:
In a murine model of rheumatoid arthritis, administration of this compound resulted in a significant reduction in joint swelling and histological markers of inflammation compared to control groups.
3. Antitumor Activity
This compound has been investigated for its potential antitumor effects. Studies suggest that it may inhibit tumor cell proliferation through the modulation of key signaling pathways, including the PI3K/Akt pathway.
Research Findings:
In vitro assays using human cancer cell lines (e.g., breast cancer and leukemia) showed that the compound reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 25 µM.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in inflammatory processes and tumor growth.
- Cell Signaling Modulation: It influences signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Biological Activity | Notable Features |
---|---|---|
Methyl 3-(2-methoxyphenyl)-3-oxopropanoate | Anti-inflammatory, analgesic | Enhanced lipophilicity |
Methyl 4-(2-methoxyphenyl)-4-oxobutanoate | Antimicrobial | Different methoxy positioning |
Ethyl 3-(2-methoxyphenyl)-3-oxobutanoate | Antitumor | Increased solubility |
Properties
IUPAC Name |
methyl 3-(methoxycarbonylamino)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5/c1-11-5(9)3-4(8)7-6(10)12-2/h3H2,1-2H3,(H,7,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRHBEPCALFDTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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